N-(2-piperidin-1-ylethyl)adamantan-2-amine
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Overview
Description
N-(2-piperidin-1-ylethyl)adamantan-2-amine: is a compound that combines the structural features of both adamantane and piperidine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while piperidine is a six-membered heterocyclic amine. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperidin-1-ylethyl)adamantan-2-amine typically involves the reaction of adamantane derivatives with piperidine derivatives. One common method is the reductive amination of adamantanone with 2-(piperidin-1-yl)ethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(2-piperidin-1-ylethyl)adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the adamantane carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-(2-piperidin-1-ylethyl)adamantan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific desired properties .
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .
Industry: Industrially, the compound is used in the development of new materials, including polymers and coatings. Its stability and rigidity make it suitable for applications requiring durable materials .
Mechanism of Action
The mechanism of action of N-(2-piperidin-1-ylethyl)adamantan-2-amine involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors and enzymes, while the adamantane structure provides stability and enhances binding affinity. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
- N-(2-piperidin-1-ylethyl)adamantan-1-amine
- N-(2-piperidin-1-ylethyl)adamantan-3-amine
- N-(2-piperidin-1-ylethyl)adamantan-4-amine
Uniqueness: N-(2-piperidin-1-ylethyl)adamantan-2-amine is unique due to the position of the amine group on the adamantane ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-2-5-19(6-3-1)7-4-18-17-15-9-13-8-14(11-15)12-16(17)10-13/h13-18H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVHTDQHPCGXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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